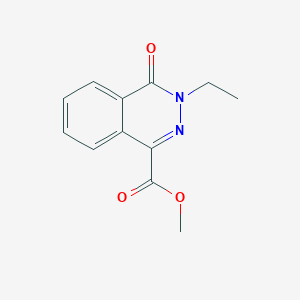

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

説明

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a heterocyclic compound featuring a phthalazine core substituted with an ethyl group at position 3, a ketone group at position 4, and a methyl ester at position 1.

特性

IUPAC Name |

methyl 3-ethyl-4-oxophthalazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-14-11(15)9-7-5-4-6-8(9)10(13-14)12(16)17-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSAXKXIRNJTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368276 | |

| Record name | Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-53-5 | |

| Record name | Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

科学的研究の応用

Chemistry

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Oxidation : Leading to the formation of phthalazine derivatives.

- Reduction : Producing reduced forms of the compound.

- Substitution Reactions : The ester group can be replaced with other functional groups under specific conditions.

This compound's unique phthalazine ring system imparts distinct chemical properties that are advantageous for synthesizing more complex molecules.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest it may inhibit the growth of certain cancer cell lines.

A detailed analysis of its biological mechanisms is crucial for understanding its therapeutic potential.

Medical Applications

Due to its unique structure and biological activity, this compound is being explored for therapeutic applications:

- Drug Development : Its derivatives are being investigated for their efficacy in treating diseases such as cancer and infections.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antimicrobial agents.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity Evaluation

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

作用機序

The mechanism of action of methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

類似化合物との比較

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

- Molecular Formula : C₁₁H₁₀N₂O₃

- Substituents : Methyl group at position 3.

- Key Data: Collision cross-section (CCS) values in mass spectrometry vary with charge states. For example, [M+H]⁺ has a CCS of 145.7 Ų, while [M+Na]⁺ is 156.2 Ų .

- Comparison: The ethyl analog (target compound) would exhibit a larger molecular weight (C₁₂H₁₂N₂O₃ vs.

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate

- Molecular Formula : C₁₈H₁₅ClN₂O₃

- Substituents : 3-Chloro-2-methylphenyl group at position 3.

- Key Data: Molecular weight: 342.78 g/mol . Primarily used in laboratory research (non-clinical applications) .

- Comparison : The chloro and aromatic substituents enhance steric bulk and electronic effects, likely reducing solubility in polar solvents compared to the ethyl analog. The chlorine atom may also increase stability against metabolic degradation.

Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate

- Molecular Formula : C₁₃H₁₄N₂O₃

- Substituents : Propyl group at position 3.

- Key Data: Molecular weight: 246.27 g/mol .

- Comparison : The propyl chain further increases hydrophobicity compared to the ethyl analog. This could enhance membrane permeability in biological systems but reduce aqueous solubility.

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

- Molecular Formula : C₁₀H₈N₂O₂S

- Substituents : Thioxo (S=O) group at position 4 and carboxylic acid at position 1.

- Key Data :

- Comparison : Replacing the ester with a carboxylic acid increases polarity, while the thioxo group could alter redox reactivity and metal-binding properties.

Research Implications and Trends

- Substituent Effects : Alkyl chain length (methyl, ethyl, propyl) correlates with increased hydrophobicity and molecular weight, impacting drug-likeness parameters like LogP and bioavailability.

- Functional Group Variations : The thioxo group (vs. oxo) and carboxylic acid (vs. ester) alter electronic properties and reactivity, suggesting divergent applications in medicinal chemistry or materials science.

- Analytical Behavior : Collision cross-section data for the methyl analog provide a benchmark for predicting the ethyl analog’s behavior in ion mobility spectrometry.

生物活性

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has a unique structure characterized by an ethyl substitution at the 3-position, which influences its reactivity and biological activity. The synthesis typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification under controlled conditions using solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting cellular pathways involved in proliferation and apoptosis. This mechanism makes it a candidate for anticancer applications.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been investigated for its efficacy against several human solid tumor cell lines, including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and DU145 (prostate cancer). In vitro assays showed that this compound exhibited significant cytotoxicity, with survival rates of treated cells dropping below 10% at certain concentrations .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Survival Rate (%) at 40 μg/mL |

|---|---|---|

| PC-3 | 12.11 | <10 |

| MDA-MB-231 | 34.97 | <10 |

| DU145 | 32.77 | <10 |

| HT29 | 24.95 | <10 |

| LNCaP | >80 | <10 |

Data represent means ± SD from three independent experiments .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary studies indicate that it may possess significant antibacterial properties against various pathogens, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several case studies highlight the promising biological activities of this compound:

- Antitumor Studies : A study involving derivatives of similar compounds showed that methyl 3-ethyl derivatives exhibited enhanced water solubility and cytotoxicity compared to traditional chemotherapeutics like temozolomide. The derivatives were tested against multiple cancer cell lines with favorable outcomes .

- Enzyme Inhibition : Research indicated that methyl 3-ethyl-4-oxo compounds could inhibit specific enzymes involved in cancer cell metabolism, suggesting a dual role in both direct cytotoxicity and metabolic modulation .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation of substituted phthalazines with activated carbonyl derivatives. Key steps include:

- Precursor selection : Ethyl or methyl esters are preferred for carboxylate group introduction due to their stability under acidic/basic conditions.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 80–100°C .

- Purity control : Monitor via TLC or HPLC, with recrystallization in ethanol/water mixtures for high yields (>85%).

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Answer:

- X-ray diffraction : Single-crystal X-ray analysis is standard. Ensure crystals are grown via slow evaporation in dichloromethane/methanol.

- Data refinement : Use SHELXL (for small-molecule refinement) to resolve positional and thermal parameters. For ambiguous electron density, employ SHELXD for phase problem resolution .

- Validation : Cross-check with Mercury (CCDC) for hydrogen-bonding networks and PLATON for symmetry checks.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Answer:

- NMR :

- ¹H NMR : Look for phthalazine proton signals at δ 8.2–8.5 ppm (aromatic) and ester methyl groups at δ 3.9–4.1 ppm.

- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm and ketone (C=O) at δ 190–200 ppm.

- IR : Strong C=O stretches at 1700–1750 cm⁻¹ (ester and ketone) and N–H (if present) at 3200–3400 cm⁻¹.

- Mass spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₂H₁₂N₂O₃; MW 232.24).

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

Answer:

- Graph-set analysis (as per Etter’s rules) identifies motifs like R₂²(8) (dimer formation via N–H···O bonds) or C(4) chains (extended networks) .

- Directionality : The 4-oxo group acts as a hydrogen-bond acceptor, while ethyl substituents may sterically hinder packing. Use CrystalExplorer to map Hirshfeld surfaces and quantify interactions (e.g., O···H contacts >15% surface area).

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Answer:

- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ≈ 4.5 eV, indicating moderate reactivity).

- NBO analysis : Quantify hyperconjugation (e.g., ester group stabilization via σ→π* interactions).

- Reactivity prediction : Use Fukui indices to identify nucleophilic (phthalazine N atoms) and electrophilic (ketone C) sites .

Q. How can structural ambiguities (e.g., disorder, twinning) in crystallographic data be resolved?

Answer:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Kinetic studies : Monitor reactions via in situ IR or NMR to identify intermediates.

- DFT transition states : Calculate activation barriers for ester hydrolysis (e.g., alkaline conditions favor tetrahedral intermediate formation).

- Steric effects : The 3-ethyl group reduces accessibility to the phthalazine N1 position, directing nucleophiles to the C4-oxo site .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。